molecular formula C10H11F6N3O4 B2578451 5-(Azetidin-3-yl)-1H-imidazole;2,2,2-trifluoroacetic acid CAS No. 2305255-80-3

5-(Azetidin-3-yl)-1H-imidazole;2,2,2-trifluoroacetic acid

Cat. No.: B2578451
CAS No.: 2305255-80-3
M. Wt: 351.205
InChI Key: PRWWFNQEBSSKDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Azetidin-3-yl)-1H-imidazole;2,2,2-trifluoroacetic acid is a compound that combines the structural features of azetidine and imidazole, two important heterocyclic moieties. Azetidine is a four-membered nitrogen-containing ring, while imidazole is a five-membered ring containing two nitrogen atoms. The trifluoroacetic acid component adds a trifluoromethyl group, which can significantly influence the compound’s chemical properties and biological activity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-3-yl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The azetidine ring can be reduced to form different derivatives.

    Substitution: Both the azetidine and imidazole rings can participate in substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the azetidine ring can yield azetidine derivatives with different substituents .

Scientific Research Applications

5-(Azetidin-3-yl)-1H-imidazole;2,2,2-trifluoroacetic acid has several scientific research applications:

Properties

IUPAC Name

5-(azetidin-3-yl)-1H-imidazole;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2C2HF3O2/c1-5(2-7-1)6-3-8-4-9-6;2*3-2(4,5)1(6)7/h3-5,7H,1-2H2,(H,8,9);2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWWFNQEBSSKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CN=CN2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F6N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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